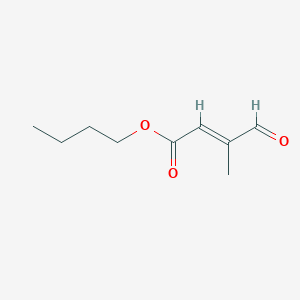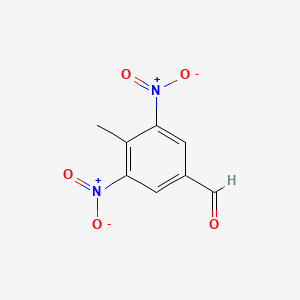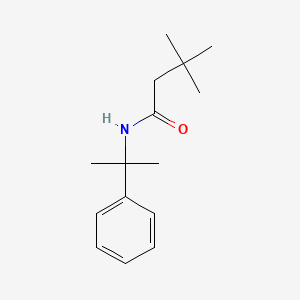
Chrysene, 7-fluoro-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chrysene, 7-fluoro-5-methyl- is a derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H11F. This compound is characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 5th position on the chrysene backbone. Chrysene itself is a natural constituent of coal tar and is also found in creosote . The addition of fluorine and methyl groups to chrysene can significantly alter its chemical properties and biological activities.
Méthodes De Préparation
The synthesis of chrysene, 7-fluoro-5-methyl- typically involves multi-step organic reactions. One common method includes the fluorination of 5-methylchrysene using a fluorinating agent such as Selectfluor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a solvent like acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete fluorination .
Industrial production methods for such specialized compounds are less common and often rely on laboratory-scale synthesis techniques. advancements in organic synthesis and fluorination methods could potentially scale up the production of chrysene, 7-fluoro-5-methyl- for industrial applications.
Analyse Des Réactions Chimiques
Chrysene, 7-fluoro-5-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic rings.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chrysene-quinones, while reduction can produce fully hydrogenated chrysene derivatives.
Applications De Recherche Scientifique
Chrysene, 7-fluoro-5-methyl- has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of fluorine substitution on the chemical reactivity and stability of PAHs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research, due to its ability to interact with cellular pathways involved in tumorigenesis.
Mécanisme D'action
The mechanism of action of chrysene, 7-fluoro-5-methyl- involves its metabolic activation by cytochrome P450 enzymes. These enzymes convert the compound into reactive intermediates, such as epoxides and dihydrodiols, which can form adducts with DNA and proteins. This interaction can lead to mutations and potentially initiate carcinogenesis . The molecular targets include DNA bases, particularly guanine, and various cellular proteins involved in cell cycle regulation and apoptosis.
Comparaison Avec Des Composés Similaires
Chrysene, 7-fluoro-5-methyl- can be compared with other similar compounds, such as:
5-Methylchrysene: This compound lacks the fluorine atom and has different chemical and biological properties.
7-Fluorochrysene: This compound lacks the methyl group and has distinct reactivity and biological effects.
The uniqueness of chrysene, 7-fluoro-5-methyl- lies in the combined presence of both fluorine and methyl groups, which can significantly alter its chemical reactivity, stability, and biological interactions compared to its analogs.
Propriétés
Numéro CAS |
64977-47-5 |
|---|---|
Formule moléculaire |
C19H13F |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
1-fluoro-11-methylchrysene |
InChI |
InChI=1S/C19H13F/c1-12-11-17-15(7-4-8-18(17)20)16-10-9-13-5-2-3-6-14(13)19(12)16/h2-11H,1H3 |
Clé InChI |
LGHAGIHRVWRJMX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC=C2F)C3=C1C4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![6-(3-(Quinolin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)picolinic acid](/img/structure/B13416635.png)

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13416655.png)
